

Crystallographic Profiling & Salt Selection Guide: 5-Amino-1-hydroxyindane

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Compound of Interest

Compound Name: 5-Amino-1-hydroxyindane

Cat. No.: B8506112

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Executive Summary

5-Amino-1-hydroxyindane (also known as 5-aminoindan-1-ol) is a critical chiral building block in pharmaceutical synthesis, most notably as a key intermediate for the ultra-long-acting

-agonist Indacaterol.^[1]

For researchers and process chemists, the challenge lies not just in synthesis but in solid-state stabilization and chiral resolution. The free base form of **5-amino-1-hydroxyindane** exhibits a low melting point (

) and susceptibility to oxidation (quinone methide formation). Consequently, conversion to a salt form is not merely an option but a requirement for robust handling, purification, and long-term storage.

This guide objectively compares the crystallographic and physicochemical performance of the Hydrochloride (HCl) salt against the Tartrate salt, providing experimental workflows for salt selection and single-crystal growth.

Part 1: Comparative Analysis of Salt Forms

The choice of salt dictates the solid-state landscape. Below is a technical comparison of the three primary forms encountered in development.

Table 1: Physicochemical & Crystallographic Profile Comparison

Feature	Free Base (Reference)	Hydrochloride Salt (HCl)	(2R,3R)-Tartrate Salt
Primary Utility	Reaction Intermediate	Storage & Stability	Chiral Resolution
Melting Point	(Low)	(High)	(Variable)
Crystalline Habit	Waxy Solid / Oil	Prismatic / Needles	Block / Plate
Lattice Stability	Low (Weak Van der Waals)	High (Ionic + H-Bonding)	Moderate (Complex Network)
Solubility (Water)	Low / Sparingly Soluble	High ()	Moderate
Solubility (MeOH)	High	High	Moderate (Tunable)
Chiral Potential	Racemic / Enantiopure	Achiral Counter-ion	Diastereomeric Discrimination

Detailed Technical Insight

1. The Hydrochloride Salt (The "Anchor" Form)

- Crystallographic Rationale:** The protonation of the primary amine at position 5 creates a rigid cation. In the crystal lattice, the chloride ion acts as a multi-point acceptor, bridging the ammonium protons and the hydroxyl group at position 1.
- Performance:** This network results in a significantly elevated melting point compared to the free base. X-ray diffraction typically reveals a monoclinic or orthorhombic packing (analogous to 1-aminoindan HCl) with high density, preventing oxidative degradation.
- Recommendation:** Use the HCl salt for bulk storage, transport, and final API isolation if chiral purity is already established.

2. The Tartrate Salt (The "Resolver" Form)

- **Crystallographic Rationale:** Using a chiral acid like (2R,3R)-tartaric acid introduces a second chiral center, converting enantiomers into diastereomers. The crystal structure relies on a "handshake" interaction where the tartrate carboxylate hydrogen bonds specifically with the 5-amino group, while the hydroxyls of the tartrate interact with the 1-hydroxy group of the indane.
- **Performance:** The lattice energy differences between the
-salt and the
-salt are exploited for optical resolution. The "Dutch Resolution" method often employs this salt family to precipitate the desired enantiomer (typically the
-isomer for Indacaterol precursors) from methanol.
- **Recommendation:** Use the Tartrate (or Malate) salt specifically for separating enantiomers from a racemic mixture.

Part 2: Experimental Protocols (Self-Validating)

As a Senior Application Scientist, I recommend the following workflows. These protocols are designed to be self-validating: if the crystal doesn't form as described, the solvent ratio or purity is immediately suspect.

Protocol A: Synthesis & Crystallization of the Hydrochloride Salt

- **Objective:** Stabilize the waxy free base into a diffraction-quality solid.
- **Dissolution:** Dissolve 1.0 g of **5-amino-1-hydroxyindane** (free base) in 10 mL of anhydrous Ethanol or Methanol. Ensure complete dissolution (sonicate if necessary).
- **Acidification:** Slowly add 1.1 equivalents of concentrated HCl (or 4M HCl in Dioxane) dropwise at

- Validation Check: A white precipitate should form almost immediately. If oiling occurs, the solvent is too polar; add Diethyl Ether.
- Recrystallization (Vapor Diffusion):
 - Dissolve the crude salt in a minimum amount of Methanol.
 - Place in a small vial.
 - Place this vial inside a larger jar containing Diethyl Ether or Acetone (anti-solvent).
 - Seal tightly and leave undisturbed for 3-5 days.
- Result: High-quality prismatic crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

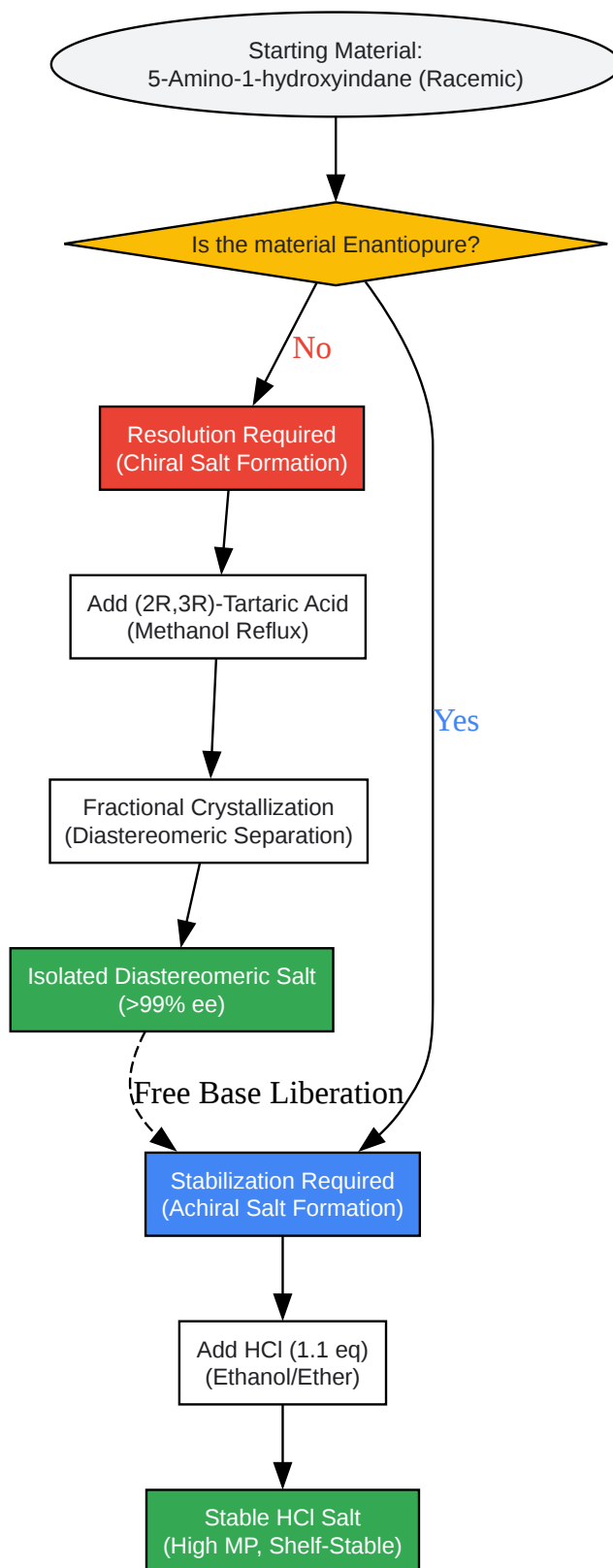
Protocol B: Chiral Resolution via Tartrate Salt

- Objective: Separate enantiomers via diastereomeric crystallization.
- Stoichiometry: Mix racemic **5-amino-1-hydroxyindane** (10 mmol) with (2R,3R)-Tartaric acid (10 mmol) in Methanol (50 mL).
- Reflux: Heat to reflux () for 30 minutes until clear.
- Controlled Cooling: Cool slowly to room temperature over 6 hours.
 - Scientific Logic:^[2]^[3] Rapid cooling traps impurities. Slow cooling allows the thermodynamically stable diastereomer (less soluble) to nucleate selectively.
- Harvest: Filter the crystals. The solid is enriched in one enantiomer (typically ee). Recrystallize once more from Methanol/Water (9:1) to achieve optical purity.

Part 3: Visualization of Workflows

Figure 1: Salt Selection & Resolution Decision Matrix

This diagram outlines the logical flow for selecting the appropriate salt form based on your development stage.

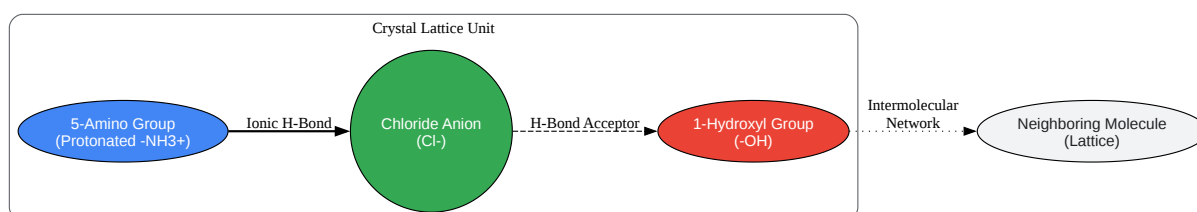


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Caption: Workflow for selecting between Chiral Resolution (Tartrate) and Stabilization (HCl) pathways.

Figure 2: Hydrogen Bonding Topology (Conceptual)

A schematic representation of how the salt lattice stabilizes the molecule.



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Caption: Schematic of the stabilizing hydrogen bond network in the Hydrochloride salt lattice.

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